

Safety Profile of Beta-Androstenetriol in Human Clinical Trials: A Comparative Guide

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Compound of Interest

Compound Name: *beta AET*

Cat. No.: *B13991596*

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This guide provides a comprehensive comparison of the clinical safety profile of beta-androstenetriol (β AET) and its alternatives, including Dehydroepiandrosterone (DHEA), HE3286, and 3-acetyl-7-oxo-DHEA. The information is compiled from published clinical trial data to support research and development in immunomodulatory and anti-inflammatory therapies.

Executive Summary

Beta-androstenetriol, a metabolite of DHEA, has been evaluated in Phase I and Phase II clinical trials and has been found to be safe for short-term administration in humans.^[1] The primary adverse events are localized and generally mild to moderate in nature. This profile, when compared to its parent compound DHEA and synthetic derivatives, suggests a favorable safety window for further clinical investigation.

Comparative Safety Data

The following table summarizes the key safety findings from human clinical trials of beta-androstenetriol and its alternatives.

Compound	Clinical Trial Phase	Dosage and Administration	Key Adverse Events	Laboratory Findings	Overall Safety Conclusion
Beta-Androstenediol (BAET)	Phase I & II	50-100 mg/day (subcutaneous injection); 25-100 mg/day (transmucosal)	Primarily injection site reactions (edema, pain, erythema). 97% of adverse events were mild to moderate.	No measurable systemic toxicity. No significant changes in ECGs or vital signs. Unexpected cholesterol-lowering effect in healthy adults.	Safe for short-term human use. Rapidly metabolized.
Dehydroepiandrosterone (DHEA)	Various (Pre-clinical to Phase III)	Typically 50-200 mg/day (oral)	Mild and often transient. May include acne, oily skin, hair loss, and upset stomach. [2] Potential for hormonal side effects due to conversion to androgens and estrogens.	Can increase levels of testosterone and estradiol. [3]	Generally considered safe for short-term use at recommended doses. Long-term safety and use of high doses are less certain. [2]
HE3286 (Bezisterim/N)	Phase I, II, III	20 mg twice daily (oral) in	Reported to be safe and	Does not appear to	Good safety profile

E3107)		Phase 3 trial (NCT04669028)[4]	well-tolerated in Phase I studies.[5] Some adverse events noted in a Phase 3 trial for Alzheimer's, including increased blood amylase.	alter levels of DHEA, testosterone, estradiol, progesterone, or cortisol.	observed in early clinical development, with ongoing Phase 3 trials providing more comprehensive safety data.
3-acetyl-7-oxo-DHEA	Phase I	50-200 mg/day (oral)	No significant differences in reported minor adverse experiences between the treatment and placebo groups.[6][7]	No changes in vital signs, blood chemistry, or urinalysis compared to placebo. Did not affect hormone levels such as testosterone and estradiol. [6][7]	Safe and well-tolerated in healthy men at doses up to 200 mg/day for 4 weeks.[6][7]

Detailed Experimental Protocols

Beta-Androstenetriol (Phase I Trials HE2200-100 & HE2200-101)

- Objective: To evaluate the safety and pharmacokinetics of β AET.
- Study Design: Randomized, placebo-controlled trials.

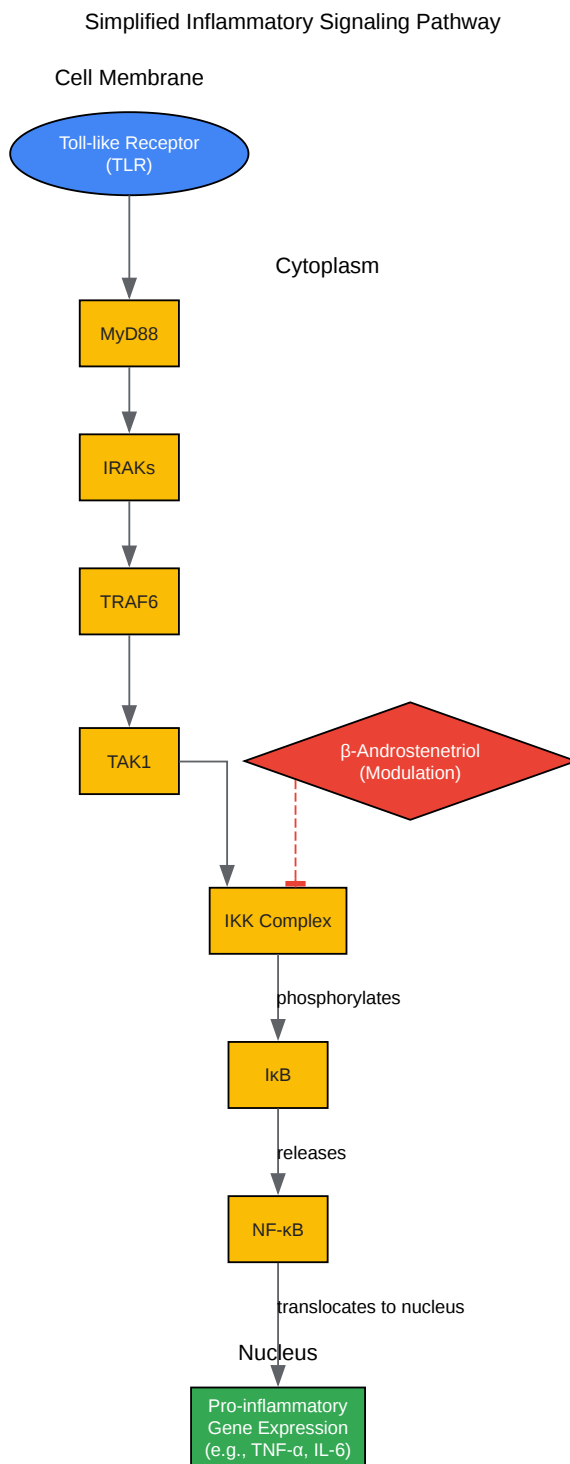
- Participant Population: Healthy adult (18-50 years) and elderly (65-85 years) subjects.
- Intervention:
 - HE2200-100: Three consecutive daily subcutaneous injections of placebo, 50 mg β AET, or 100 mg β AET.
 - HE2200-101: Transmucosal (buccal) administration of placebo, 25 mg β AET, or 100 mg β AET once daily for five days.
- Safety Monitoring: Included clinical evaluations, laboratory parameters (hematology, chemistry), ECGs, and vital signs.

3-acetyl-7-oxo-DHEA

- Objective: To evaluate the safety and pharmacokinetics of orally administered 3-acetyl-7-oxo-DHEA.[6]
- Study Design: Randomized, double-blind, placebo-controlled, escalating dose study.[6]
- Participant Population: Twenty-two healthy men.[6]
- Intervention: Escalating doses of 50 mg/day for 7 days, 100 mg/day for 7 days, and 200 mg/day for 28 days, with washout periods in between.[6]
- Safety Monitoring: Clinical laboratory values, reported adverse events, vital signs, blood chemistry, urinalysis, and measurement of total testosterone, free testosterone, dihydrotestosterone, estradiol, cortisol, thyroxin, and insulin levels.[6]

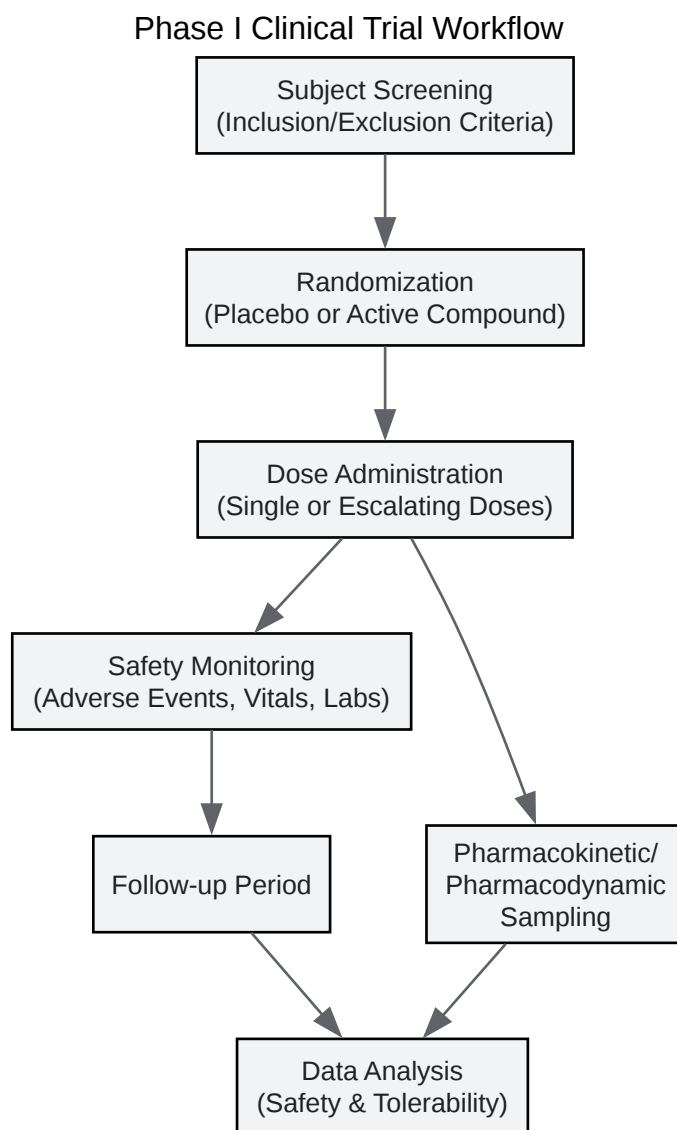
Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway potentially modulated by β AET and a general workflow for a Phase I clinical trial.



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Caption: Potential mechanism of beta-androstenetriol in modulating the NF- κ B inflammatory pathway.



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Caption: Generalized workflow for a Phase I clinical trial to assess safety and pharmacokinetics.

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